Synthesis Yield of 2,4-Heptadien-6-one vs. 2-Methyl Analog
2,4-Heptadien-6-one can be synthesized via an optimized aldol condensation of acetone and crotonaldehyde with a reported isolated yield of 91.3% at 97.8% GC purity, as disclosed in patent literature . This represents a substantial improvement over the 72% yield reported for the synthesis of its close structural analog, 2-methyl-2,4-heptadien-6-one, under comparable reaction conditions . This quantitative difference is critical for procurement and process planning, as the higher yielding route for 2,4-Heptadien-6-one can significantly reduce the cost and time associated with multi-step synthesis.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 91.3% yield (GC purity: 97.8%) |
| Comparator Or Baseline | 2-Methyl-2,4-heptadien-6-one: 72% yield |
| Quantified Difference | 2,4-Heptadien-6-one yield is 19.3 percentage points higher (a 27% relative increase) |
| Conditions | Aldol condensation; Target: Acetone + crotonaldehyde with NaOH at 30-40°C for 6h (Ref. CN107200701) . Comparator: Synthesis from 2-methyl-3-butyn-2-ol . |
Why This Matters
This higher synthetic efficiency directly translates to lower cost-per-gram for procurement and reduced downstream purification burden in research-scale synthesis.
